molecular formula C13H9ClFNO2 B8065337 4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid

4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid

Cat. No.: B8065337
M. Wt: 265.67 g/mol
InChI Key: HVEAUNUTHOQPFG-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the pyridine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of 4-chloro-2-fluoroaniline to introduce the chloro and fluoro substituents. This is followed by a coupling reaction with 2-methylpyridine-3-boronic acid under Suzuki-Miyaura cross-coupling conditions. The final step involves the oxidation of the intermediate to form the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives such as esters or amides.

    Coupling Reactions: The pyridine ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Derivatives with different substituents on the phenyl ring.

    Oxidation Products: Esters, amides, or other carboxylic acid derivatives.

    Reduction Products: Alcohols or other reduced forms of the carboxylic acid group.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the chloro and fluoro groups can enhance the biological activity and selectivity of these derivatives, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the binding affinity to certain proteins or enzymes, leading to inhibition or activation of their functions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-amine
  • 4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-ol
  • 4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-nitrile

Uniqueness

Compared to similar compounds, 4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. The combination of chloro and fluoro substituents also enhances its stability and specificity in various applications.

Biological Activity

4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid (CAS Number: 1261951-77-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound is represented as follows:

C13H9ClFNO2\text{C}_{13}\text{H}_{9}\text{ClFNO}_{2}

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial activity. A study highlighted that derivatives of pyridine, including those with chloro and fluoro substitutions, show potent activity against various bacterial strains.

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundTarget BacteriaMIC (µM)
This compoundE. coli8.33 to 23.15
S. aureus5.64 to 77.38
B. subtilis4.69 to 22.9
P. aeruginosa13.40 to 137.43

The minimum inhibitory concentration (MIC) values suggest that this compound demonstrates moderate to good antibacterial properties against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. It has been reported to have significant effects against Candida albicans and other fungal strains.

Table 2: Antifungal Activity

CompoundTarget FungiMIC (µM)
This compoundC. albicans16.69 to 78.23
Fusarium oxysporum56.74 to 222.31

These findings indicate that the compound could be a promising candidate for developing antifungal agents .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated, particularly regarding its role as an inhibitor of murine double minute 2 (MDM2), which is implicated in cancer progression.

A study demonstrated that derivatives related to this compound showed varying degrees of inhibition against cancer cell lines:

Table 3: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (nM)
Related MDM2 InhibitorRS4;11 (Leukemia)38
LNCaP (Prostate)18
HCT116 (Colon)104

These results suggest that modifications in the structure can enhance the anticancer efficacy, highlighting the importance of molecular design in drug development .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on MDM2 Inhibition :
    • A series of compounds were synthesized to assess their ability to inhibit MDM2, with some derivatives showing improved binding affinity and cellular potency compared to the parent compound.
  • Antimicrobial Screening :
    • A comprehensive screening of pyridine derivatives revealed that those with electron-withdrawing groups exhibited enhanced antimicrobial properties, suggesting a structure-activity relationship that could be further exploited in drug design .

Properties

IUPAC Name

4-(4-chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c1-7-12(13(17)18)10(4-5-16-7)9-3-2-8(14)6-11(9)15/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEAUNUTHOQPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C(=O)O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(4-chloro-2-fluorophenyl)-2-methylnicotinate (40 mg, 0.143 mmol) in MeOH (2 mL) and water (3 mL) was added NaOH (11.44 mg, 0.286 mmol) and the reaction mixture was stirred at RT for 14 h. The reaction mixture was concentrated under reduced pressure and acidified with 1.5N HCl the extracted with ethyl acetate (5 mL). The organic layer was washed with saturated NaHCO3 (2×10 mL) and water (10 mL); dried over Na2SO4 and concentrated under reduced pressure to afford crude 4-(4-chloro-2-fluorophenyl)-2-methylnicotinic acid (30 mg, 0.113 mmol, 79% yield) as brown solid. This was taken into the next step without further purification. LC/MS, (ESI) m/z 266.1 [(M+H)+, calcd for C13H10ClFNO2. 266.0]; LC/MS retention time (method D): tR=0.64 min.
Name
methyl 4-(4-chloro-2-fluorophenyl)-2-methylnicotinate
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
11.44 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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